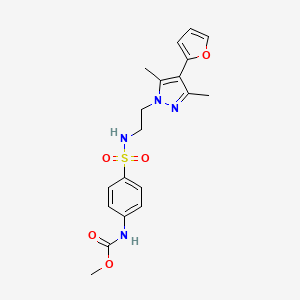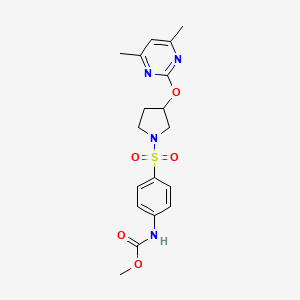
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (2-DMQC) is a small molecule that has been studied for its potential applications in scientific research. It is a compound derived from phenyl-6-methylquinoline-4-carbohydrazide, which is a common building block for synthesizing heterocyclic compounds. 2-DMQC has been found to possess a variety of interesting properties, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been studied for its potential applications in scientific research. It has been found to possess a variety of interesting properties, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes. As such, 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been used in the study of a number of diseases, including cancer, HIV, and Alzheimer's disease. It has also been used in the development of drugs and other therapeutic agents.
Mechanism Of Action
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a small molecule that binds to a variety of biological targets, including proteins, enzymes, and DNA. It has been found to interact with a number of receptors, including the estrogen receptor, the androgen receptor, and the progesterone receptor. It has also been found to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to possess antioxidant, anti-apoptotic, and anti-fibrotic properties. Additionally, it has been found to possess neuroprotective effects, as well as to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Advantages And Limitations For Lab Experiments
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been found to possess a number of advantages for lab experiments, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes. Additionally, it has been found to possess a number of physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. However, 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide also has some limitations for lab experiments. For instance, it is not very stable in aqueous solution and has a short shelf life. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
The potential applications of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide are vast, and there are a number of future directions that can be explored. For instance, further research can be conducted to explore the effects of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide on different diseases and to further understand its mechanism of action. Additionally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a drug or therapeutic agent. Additionally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a tool for drug discovery and development. Finally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a tool for understanding the molecular basis of disease.
Synthesis Methods
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide can be synthesized from phenyl-6-methylquinoline-4-carbohydrazide (PMQC) through a number of methods. The most commonly used method is the Horner-Emmons reaction, which involves the reaction of PMQC with an alkyl halide in the presence of a base. The reaction proceeds in a stereospecific manner, resulting in the formation of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide. Other methods for synthesizing 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide include the Biginelli reaction, the Ugi reaction, and the Suzuki reaction.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-4-6-15-13(8-11)14(19(23)22-20)10-16(21-15)12-5-7-17(24-2)18(9-12)25-3/h4-10H,20H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLRWHNPYRBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-adamantyloxy)propyl]methanesulfonamide](/img/structure/B2940898.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)




![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)